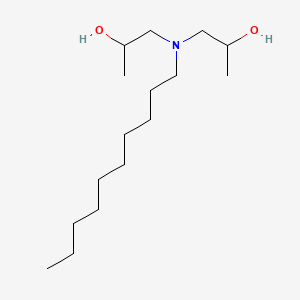

2-Propanol, 1,1'-(decylimino)bis-

Description

Evolution of Diamine Chemistry in Specialized Industrial Applications

Diamine chemistry has long been a cornerstone of the chemical industry, providing the essential building blocks for a vast array of materials. Diamines, which are organic compounds containing two amino groups, are fundamental monomers in the synthesis of polymers such as polyamides (including various types of nylon) and polyureas. sigmaaldrich.com These materials are ubiquitous in modern life, finding applications in textiles, automotive components, and electronics. epa.gov

Beyond polymerization, the functional versatility of diamines has led to their use in a multitude of specialized applications. They serve as curing agents for epoxy resins, enhancing the cross-linking process to create durable and chemically resistant coatings and adhesives. chemrxiv.org Furthermore, their ability to chelate metal ions has made them valuable in applications ranging from water treatment to catalysis. The development of diamines with specific alkyl chain lengths and additional functional groups has allowed for the fine-tuning of properties like solubility, reactivity, and surface activity, expanding their utility into areas such as fuel additives and surfactants. epa.gov The ongoing drive for more sustainable and high-performance materials continues to fuel innovation in diamine chemistry, with a focus on bio-based diamines and novel molecular architectures. epa.gov

Contextualizing 2-Propanol, 1,1'-(decylimino)bis- within Functionalized Amino Alcohol Derivatives

2-Propanol, 1,1'-(decylimino)bis- belongs to the class of functionalized amino alcohols. These are organic compounds that possess both an amino group (-NH2, -NHR, or -NR2) and a hydroxyl group (-OH). nist.gov This dual functionality imparts a unique combination of chemical properties, allowing them to participate in a wide range of chemical reactions. nist.gov They can exhibit the reactivity of both amines and alcohols, making them valuable as intermediates in organic synthesis. nist.gov

The synthesis of amino alcohols can be achieved through various methods, including the reaction of amines with epoxides. nist.gov Specifically, N-alkyl-bis(2-hydroxypropyl)amines, the family to which 2-Propanol, 1,1'-(decylimino)bis- belongs, can be synthesized by reacting a primary amine with propylene (B89431) oxide. A general method for preparing bis-(hydroxyalkyl) secondary alkyl amines involves reacting secondary alkyl primary amines with alkylene oxides at elevated temperatures and pressures in the presence of a phenol (B47542) catalyst.

While specific experimental data for 2-Propanol, 1,1'-(decylimino)bis- is limited in publicly available literature, its properties can be inferred from its structural analogues. For instance, the dodecyl analogue, 2-Propanol, 1,1'-(dodecylimino)bis-, has a molecular weight of 301.5 g/mol and is classified as toxic to aquatic life with long-lasting effects. nih.gov The octadecyl analogue is known for its surfactant properties and is used as an emulsifier in personal care products and industrial applications. This suggests that the decyl derivative likely exhibits similar surfactant behavior, with the ten-carbon alkyl chain providing a significant hydrophobic character.

The table below presents computed properties for the closely related dodecyl analogue, which provides an indication of the expected physicochemical characteristics of 2-Propanol, 1,1'-(decylimino)bis-.

| Property | Value (for 2-Propanol, 1,1'-(dodecylimino)bis-) |

| Molecular Formula | C18H39NO2 |

| Molecular Weight | 301.5 g/mol |

| XLogP3 | 5.3 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 3 |

| Rotatable Bond Count | 17 |

| Exact Mass | 301.298079487 Da |

| Topological Polar Surface Area | 43.7 Ų |

| Data sourced from PubChem for the dodecyl analogue (CID 102645). nih.gov |

Academic Significance and Current Research Trajectories for Branched Amino Alcohols

Branched amino alcohols are a significant area of academic and industrial research due to their diverse applications and interesting chemical properties. The branching in their carbon skeleton can influence their physical properties, such as melting and boiling points, and can also impact their reactivity and stereochemistry.

In the field of materials science, branched amino alcohols are investigated for their role in the formation of higher alcohols in fermentation processes, which can influence the flavor profiles of beverages. chemeo.com Furthermore, research into the catabolism of branched-chain amino acids has revealed pathways for the production of branched-chain alcohols, which are of interest for biofuels and specialty chemicals. ontosight.aiprepchem.com

In synthetic chemistry, chiral branched amino alcohols are highly valued as auxiliaries and ligands in asymmetric synthesis, enabling the production of enantiomerically pure pharmaceuticals and other fine chemicals. The development of novel synthetic routes to access these complex molecules with high stereocontrol is an active area of research.

While direct research on 2-Propanol, 1,1'-(decylimino)bis- is not widely published, its structure as a branched amino alcohol with a long alkyl chain places it at the intersection of several key research areas. Its potential as a surfactant, corrosion inhibitor, or a building block for more complex molecules makes it a compound of interest for further investigation. Future research may focus on the detailed characterization of its physical and chemical properties, the development of efficient and sustainable synthesis methods, and the exploration of its applications in areas such as materials science, catalysis, and nanotechnology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

65086-46-6 |

|---|---|

Molecular Formula |

C16H35NO2 |

Molecular Weight |

273.45 g/mol |

IUPAC Name |

1-[decyl(2-hydroxypropyl)amino]propan-2-ol |

InChI |

InChI=1S/C16H35NO2/c1-4-5-6-7-8-9-10-11-12-17(13-15(2)18)14-16(3)19/h15-16,18-19H,4-14H2,1-3H3 |

InChI Key |

BVNRDHVWLFPWFU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCN(CC(C)O)CC(C)O |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization for 2 Propanol, 1,1 Decylimino Bis

Established Reaction Pathways and Precursor Chemistry

The primary route for the synthesis of 2-Propanol, 1,1'-(decylimino)bis- involves the reaction of a primary amine with an epoxide. Specifically, the key precursors are decylamine (B41302) and propylene (B89431) oxide. This reaction is a subset of alkoxylation, a common industrial process for producing surfactants and other specialty chemicals.

Condensation Reaction Mechanisms involving Amine and Carbonyl Components

The synthesis of 2-Propanol, 1,1'-(decylimino)bis- proceeds through a nucleophilic addition mechanism. The initial step involves the reaction of the primary amine, decylamine, with one molecule of propylene oxide. The nitrogen atom of the amine acts as a nucleophile, attacking one of the carbon atoms of the epoxide ring. This results in the ring-opening of the propylene oxide and the formation of a secondary amine, N-decyl-2-hydroxypropylamine.

The reaction mechanism is generally considered to be of the SN2 type, where the nucleophilic amine attacks the less sterically hindered carbon of the epoxide ring. tue.nl This regioselectivity leads to the formation of the desired 2-propanol isomer.

Influence of Catalytic Systems on Reaction Kinetics and Yield

While the reaction between decylamine and propylene oxide can proceed without a catalyst, the use of catalytic systems can significantly enhance the reaction rate, improve selectivity, and allow for milder reaction conditions. A variety of catalysts have been explored for the alkoxylation of amines.

Optimal process conditions for the propoxylation of fatty amines have been reported to be around 180°C and pressures not exceeding 5 bars, often without a catalyst. tue.nl However, to improve efficiency and selectivity towards the dialkanolamine and suppress the formation of polyetheramines, various catalysts have been investigated.

For instance, zeolites and other microporous materials can be employed to selectively produce dialkanolamines by inhibiting the side formation of trialkanolamines. google.com The use of such catalysts allows for reactions at the liquid phase with high selectivity and efficiency. google.com Another novel approach involves the use of polyurethane foam as a catalyst, which has been shown to be effective in the propoxylation of fatty amines by activating the epoxide ring. tue.nl

The choice of catalyst can also influence the product distribution. For example, in the synthesis of isopropanolamines, adjusting the catalyst and reaction conditions can control the ratio of mono-, di-, and triisopropanolamine. patsnap.com

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a significant push towards developing more sustainable and environmentally friendly synthetic methods. This has led to the exploration of novel approaches for the synthesis of 2-Propanol, 1,1'-(decylimino)bis- that align with the principles of green chemistry.

Exploration of Solvent-Free or Biocatalytic Syntheses

One of the key principles of green chemistry is the reduction or elimination of the use of hazardous solvents. Research into solvent-free reaction conditions for the synthesis of related β-amino alcohols has shown promise. For example, a metal- and solvent-free acetic acid-mediated ring-opening of epoxides with amines has been reported to produce β-amino alcohols in high yields with excellent regioselectivity. rsc.org Such solvent-free approaches reduce waste and the environmental impact of the process.

Biocatalysis offers another green alternative to traditional chemical synthesis. Enzymes, such as lipases and transaminases, can catalyze reactions with high specificity and under mild conditions, often in aqueous media. mdpi.comnih.gov While the direct biocatalytic synthesis of 2-Propanol, 1,1'-(decylimino)bis- has not been extensively reported, the enzymatic synthesis of chiral amino alcohols and other amine-containing pharmaceuticals is a rapidly developing field. mdpi.com The use of whole-cell biocatalysts is also a promising strategy for the synthesis of related compounds. nih.gov The development of suitable enzymes for the double propoxylation of decylamine could lead to a highly sustainable manufacturing process.

Atom Economy and Sustainability Metrics in Production Processes

Atom economy is a key metric in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. nih.govprimescholars.com The synthesis of 2-Propanol, 1,1'-(decylimino)bis- from decylamine and propylene oxide is an addition reaction, which is inherently atom-economical as all the atoms of the reactants are incorporated into the final product.

The theoretical atom economy for this reaction is 100%. However, the actual process efficiency is also dependent on the chemical yield and the energy consumption of the process. To get a more holistic view of the sustainability of the production process, other metrics such as the E-factor (Environmental Factor), which considers the amount of waste produced, and Life Cycle Assessment (LCA) are increasingly being used. researchgate.netresearchgate.netmdpi.comnjit.eduresearchgate.net An LCA can provide a comprehensive evaluation of the environmental impacts associated with the entire lifecycle of the product, from raw material extraction to disposal.

Advanced Purification Techniques and Impurity Profiling

The final stage in the production of 2-Propanol, 1,1'-(decylimino)bis- involves purification to remove unreacted starting materials, catalysts, and any by-products. The purity of the final product is crucial for its intended applications.

Common purification techniques for isopropanolamines include distillation and rectification. patsnap.comgoogle.com Given the relatively high boiling point of 2-Propanol, 1,1'-(decylimino)bis-, vacuum distillation would likely be the preferred method to prevent thermal decomposition.

Impurity profiling is a critical aspect of quality control. Potential impurities in the final product could include unreacted decylamine, monopropoxylated decylamine, and polyetheramines formed from the further reaction of the product with propylene oxide. Advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful tools for the identification and quantification of these impurities. nih.govnih.gov These techniques provide detailed information on the impurity profile, ensuring the final product meets the required specifications.

Interactive Data Table: Reactants and Product

| Compound Name | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |

| Decylamine | Decan-1-amine | C10H23N | 157.30 |

| Propylene oxide | Methyloxirane | C3H6O | 58.08 |

| 2-Propanol, 1,1'-(decylimino)bis- | 1-(Decyl(2-hydroxypropyl)amino)propan-2-ol | C16H35NO2 | 273.46 |

Chromatographic Separations for High-Purity Isolation

The isolation of highly pure 2-Propanol, 1,1'-(decylimino)bis- from a reaction mixture containing starting materials, the mono-adduct, and other byproducts necessitates effective chromatographic techniques. Reversed-phase high-performance liquid chromatography (RP-HPLC) has proven to be a robust method for the purification of related amine compounds and is well-suited for this purpose. nasc.ac.insielc.com

A proposed method for the preparative HPLC purification of 2-Propanol, 1,1'-(decylimino)bis- involves utilizing a C18 stationary phase, such as an X-Bridge C18 column. nasc.ac.in A gradient elution with a mobile phase consisting of an aqueous component with an acidic modifier, like trifluoroacetic acid (TFA), and an organic solvent, such as acetonitrile (B52724), is typically employed. nasc.ac.in The acidic modifier ensures that the amine functionalities are protonated, which generally leads to sharper peaks and better separation on reversed-phase columns.

The separation is based on the differential partitioning of the components between the nonpolar stationary phase and the polar mobile phase. The starting material, decylamine, being the most hydrophobic, will have the longest retention time. The mono-adduct, 1-(decylamino)-2-propanol, will elute before the decylamine but after the desired di-adduct, 2-Propanol, 1,1'-(decylimino)bis-, which is the most polar of the main components. A mass spectrometer coupled with the HPLC system (LC-MS) can be used to trigger fraction collection, ensuring that only the fractions containing the compound with the correct mass-to-charge ratio are collected, thereby achieving high purity. nasc.ac.in

For analytical purposes, to assess the purity of the final product, a similar HPLC method can be employed on an analytical scale. An alternative stationary phase, such as a Primesep 100 mixed-mode column, could also be effective, potentially using an isocratic mobile phase of acetonitrile and water with a sulfuric acid buffer for detection via UV at around 210 nm. sielc.com

Table 1: Proposed HPLC Parameters for the Purification and Analysis of 2-Propanol, 1,1'-(decylimino)bis-

| Parameter | Preparative HPLC | Analytical HPLC |

| Column | X-Bridge C18, 10 µm | Primesep 100, 5 µm |

| Mobile Phase A | 0.1% TFA in Water | 0.2% H₂SO₄ in Water |

| Mobile Phase B | Acetonitrile | Acetonitrile |

| Gradient | 5% to 95% B over 20 min | 30% B Isocratic |

| Flow Rate | 20 mL/min | 1.0 mL/min |

| Detection | Mass Spectrometry (MS) | UV (210 nm) |

Analytical Methodologies for Quantitative Analysis of Synthetic Byproducts

A critical aspect of process optimization is the identification and quantification of synthetic byproducts. The primary synthetic route to 2-Propanol, 1,1'-(decylimino)bis- involves the reaction of decylamine with propylene oxide. prepchem.com This reaction can lead to several byproducts.

A significant potential impurity, if sources of nitrite (B80452) are present during synthesis or storage, is the formation of N-nitrosobis(2-hydroxypropyl)amine. nih.gov Given the known carcinogenicity of nitrosamines, its detection and quantification are of high importance.

Gas chromatography-mass spectrometry (GC-MS) is a powerful and highly sensitive technique for the analysis of these volatile and semi-volatile byproducts. diva-portal.orgresearchgate.net For GC-MS analysis, the hydroxyl groups of the main product and byproducts can be derivatized, for instance, by silylation with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to increase their volatility and improve chromatographic peak shape.

The GC-MS method would involve separating the derivatized components on a capillary column, such as a DB-5ms, followed by detection with a mass spectrometer. The mass spectrometer allows for the identification of the byproducts based on their unique mass fragmentation patterns. Quantitative analysis can be performed by creating calibration curves using synthesized standards of the expected byproducts.

Table 2: Potential Byproducts in the Synthesis of 2-Propanol, 1,1'-(decylimino)bis- and their Proposed Analytical Method

| Byproduct | Chemical Formula | Analytical Method | Key Mass Fragments (m/z) of TMS Derivative |

| 1-(Decylamino)-2-propanol | C₁₃H₂₉NO | GC-MS | [M-15]⁺, [M-103]⁺, 73, 116 |

| N-Nitrosobis(2-hydroxypropyl)amine | C₆H₁₄N₂O₃ | GC-MS | [M]⁺, [M-30]⁺, [M-89]⁺, 73 |

| Propylene oxide oligomers | Variable | GC-MS, HPLC | Dependent on the degree of oligomerization |

Advanced Spectroscopic and Structural Elucidation of 2 Propanol, 1,1 Decylimino Bis

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Stereochemical Analysis

High-resolution NMR spectroscopy is an indispensable tool for elucidating the precise structure and conformation of 2-Propanol, 1,1'-(decylimino)bis- in solution. The molecule's asymmetry and the presence of multiple chiral centers necessitate the use of advanced NMR techniques for unambiguous signal assignment.

2D NMR Techniques and Precise Stereochemical Assignments

Two-dimensional (2D) NMR experiments are critical for assigning the complex proton (¹H) and carbon-¹³C spectra of 2-Propanol, 1,1'-(decylimino)bis-. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) allow for the mapping of connectivity between protons and carbons.

For instance, a ¹H-¹H COSY spectrum would reveal couplings between the methine proton of the propanol (B110389) group and the adjacent methylene (B1212753) and methyl protons. The HSQC spectrum would then correlate each proton to its directly attached carbon atom. The long-range couplings observed in an HMBC spectrum are particularly useful for identifying the connectivity across the nitrogen atom and down the decyl chain.

The presence of two stereocenters in the propanol moieties can lead to the formation of diastereomers. High-resolution NMR can distinguish between these forms, as the different spatial arrangements of the substituents will result in distinct chemical shifts for the adjacent nuclei.

Table 1: Hypothetical ¹H and ¹³C NMR Chemical Shift Assignments for 2-Propanol, 1,1'-(decylimino)bis- in CDCl₃

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| N-CH ₂ (decyl) | 2.45 (t) | 55.2 |

| N-CH₂-C H₂ (decyl) | 1.40 (m) | 29.8 |

| ... (decyl chain) | 1.25 (m) | 22.7-31.9 |

| C H₃ (decyl) | 0.88 (t) | 14.1 |

| N-C H₂ (propanol) | 2.30 (dd), 2.55 (dd) | 64.5 |

| C H(OH) | 3.85 (m) | 68.9 |

| C H₃ (propanol) | 1.10 (d) | 20.5 |

| OH | 3.50 (br s) | - |

Note: This data is hypothetical and based on the analysis of structurally similar compounds. The exact chemical shifts can vary based on solvent and experimental conditions.

Dynamic NMR Studies of Intramolecular Exchange Processes

Dynamic NMR (DNMR) spectroscopy can be employed to study the conformational dynamics of 2-Propanol, 1,1'-(decylimino)bis-. At room temperature, the molecule may undergo rapid intramolecular exchange processes, such as nitrogen inversion and bond rotations. These processes can lead to the broadening or coalescence of NMR signals.

By acquiring NMR spectra at different temperatures, it is possible to slow down these exchange processes and observe distinct signals for the different conformations. From the temperature-dependent changes in the spectra, thermodynamic parameters such as the activation energy (ΔG‡) for these processes can be calculated. This provides valuable insight into the flexibility of the molecule and the energy barriers between different conformational states.

Single-Crystal X-ray Diffraction for Solid-State Structural Investigations

While NMR provides information about the structure in solution, single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of the molecule in the solid state. This technique is contingent on the ability to grow a suitable single crystal of the compound.

Crystallographic Data and Unit Cell Parameter Determination

A successful X-ray diffraction experiment would yield detailed crystallographic data, including the unit cell parameters (a, b, c, α, β, γ), space group, and the precise atomic coordinates of each atom in the molecule. This information allows for the accurate determination of bond lengths, bond angles, and torsion angles.

Table 2: Hypothetical Crystallographic Data for 2-Propanol, 1,1'-(decylimino)bis-

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 25.2 |

| c (Å) | 8.9 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 2275 |

| Z | 4 |

Note: This data is purely hypothetical and serves as an example of what would be obtained from a single-crystal X-ray diffraction experiment.

Analysis of Intermolecular Interactions and Supramolecular Architectures

The crystal structure would also reveal the nature of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the packing of the molecules in the crystal lattice. The hydroxyl groups of the propanol moieties are likely to participate in hydrogen bonding, potentially forming chains or more complex networks. The long decyl chains would likely pack in a way that maximizes van der Waals interactions, leading to a layered or interdigitated supramolecular architecture. Understanding these interactions is crucial for predicting the physical properties of the material, such as its melting point and solubility.

Mass Spectrometry (MS) in Complex Mixture Characterization and Transformation Product Identification

Mass spectrometry is a powerful tool for determining the molecular weight of 2-Propanol, 1,1'-(decylimino)bis- and for identifying its transformation products in complex mixtures. Different ionization techniques, such as Electrospray Ionization (ESI) and Electron Ionization (EI), can be used to generate ions for mass analysis.

The ESI mass spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule.

In EI-MS, the molecule is subjected to high-energy electrons, leading to fragmentation. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and can be used for its identification. Common fragmentation pathways for this compound would likely involve the cleavage of the C-N bonds and the loss of the propanol side chains or the decyl chain. The analysis of these fragments can provide valuable structural information. For instance, the mass spectrum of the related compound 2-propanol shows a base ion peak at m/z 45.

When used in conjunction with separation techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry is invaluable for the analysis of complex mixtures containing 2-Propanol, 1,1'-(decylimino)bis- and for the identification of its degradation or transformation products in various environmental or industrial processes.

High-Resolution Mass Spectrometry and Fragmentation Pathway Elucidation

High-resolution mass spectrometry (HRMS) provides the determination of the exact mass of 2-Propanol, 1,1'-(decylimino)bis- and its fragment ions, which allows for the unambiguous confirmation of its elemental composition. The nominal molecular weight of the compound, with the chemical formula C₁₈H₃₉NO₂, is 301.5 g/mol .

The fragmentation of 2-Propanol, 1,1'-(decylimino)bis- in mass spectrometry is expected to follow pathways characteristic of long-chain aliphatic amines and secondary alcohols. The primary cleavage, known as alpha-cleavage, is anticipated to occur at the C-C bond adjacent to the nitrogen atom. This would result in the loss of a propyl group or the decyl chain.

A plausible fragmentation pathway involves the initial formation of the molecular ion [M]⁺. Subsequent fragmentation could proceed as follows:

Loss of a propan-2-ol moiety: Cleavage of the C-N bond can lead to the formation of a stable ion by losing one of the propan-2-ol groups.

Cleavage of the decyl chain: Fragmentation can occur along the decyl chain, leading to a series of characteristic ions separated by 14 Da (CH₂).

Formation of iminium ions: Alpha-cleavage adjacent to the nitrogen atom can generate stable iminium ions, which are characteristic of amines. For instance, the cleavage of the bond between the nitrogen and the decyl group would lead to a prominent ion.

Dehydration: The presence of hydroxyl groups makes the loss of water (18 Da) a likely fragmentation pathway, especially from the molecular ion or larger fragment ions.

A detailed analysis of the mass spectrum of the closely related compound, di-n-decylamine, shows characteristic fragmentation of the long alkyl chains, which supports the expected fragmentation pattern for the decyl group in 2-Propanol, 1,1'-(decylimino)bis-. nist.gov Similarly, the mass spectrum of diisopropanolamine (B56660), which represents the core structure without the decyl group, provides insight into the fragmentation of the bis-(2-hydroxypropyl)amine moiety. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data for 2-Propanol, 1,1'-(decylimino)bis- and Key Fragments

| Ion | Predicted m/z | Elemental Composition | Description |

| [M+H]⁺ | 302.3053 | C₁₈H₄₀NO₂⁺ | Protonated molecular ion |

| [M]⁺ | 301.2981 | C₁₈H₃₉NO₂⁺ | Molecular ion |

| [M-CH₃]⁺ | 286.2746 | C₁₇H₃₆NO₂⁺ | Loss of a methyl group from a propanol moiety |

| [M-C₃H₇O]⁺ | 242.2484 | C₁₅H₃₂NO⁺ | Loss of a propan-2-ol radical |

| [M-C₁₀H₂₁]⁺ | 160.1338 | C₈H₁₈NO₂⁺ | Loss of the decyl radical |

| [C₈H₁₈NO₂]⁺ | 160.1338 | C₈H₁₈NO₂⁺ | Iminium ion from cleavage of the N-decyl bond |

| [C₄H₁₀NO]⁺ | 88.0757 | C₄H₁₀NO⁺ | Fragment from cleavage within the bis(2-hydroxypropyl)amine moiety |

Note: The predicted m/z values are based on theoretical calculations and may vary slightly from experimental data.

Coupled Techniques (e.g., GC-MS, LC-MS) for Trace Component Analysis

For the analysis of complex mixtures and the identification of trace impurities, coupled chromatographic and spectrometric techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are employed.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like 2-Propanol, 1,1'-(decylimino)bis-. Due to the polarity of the hydroxyl groups, derivatization is often employed to improve chromatographic performance and reduce peak tailing. nih.gov Silylation or acylation of the hydroxyl groups can increase the volatility and thermal stability of the analyte. researchgate.net

In a typical GC-MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented, providing a unique mass spectrum for each component. This allows for the identification of not only the main compound but also any trace impurities that may be present, such as starting materials, byproducts of the synthesis, or degradation products. For instance, the presence of unreacted diisopropanolamine or decylamine (B41302) could be detected. sigmaaldrich.com

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with tandem mass spectrometry (LC-MS/MS), is highly suitable for the analysis of less volatile or thermally labile compounds and is often used for the analysis of complex matrices. drawellanalytical.comnih.gov For 2-Propanol, 1,1'-(decylimino)bis-, reversed-phase LC could be used, where the compound is separated based on its hydrophobicity. The long decyl chain provides significant hydrophobic character, leading to strong retention on a C18 column.

The use of tandem mass spectrometry (MS/MS) in LC-MS analysis provides enhanced selectivity and sensitivity for trace component analysis. In an MS/MS experiment, a specific precursor ion (e.g., the molecular ion of an impurity) is selected, fragmented, and the resulting product ions are detected. This multiple reaction monitoring (MRM) allows for the quantification of trace components with high specificity, even in the presence of a complex matrix. nih.gov Potential trace impurities that could be monitored include isomers, oxidation products, or compounds with incomplete alkylation.

Table 2: Analytical Techniques for the Characterization of 2-Propanol, 1,1'-(decylimino)bis-

| Technique | Purpose | Sample Preparation | Expected Outcome |

| HRMS | Accurate mass determination and elemental composition confirmation. | Direct infusion or after chromatographic separation. | High-resolution mass spectrum with exact m/z values for the molecular ion and fragments. |

| GC-MS | Separation and identification of volatile components and impurities. | Derivatization (e.g., silylation) may be required. | Chromatogram showing separated peaks with corresponding mass spectra for identification. |

| LC-MS/MS | Analysis of non-volatile or thermally labile components and trace impurities. | Dissolution in a suitable solvent. | Chromatogram with high-sensitivity detection of the target compound and its impurities using MRM. |

Mechanistic Studies of 2 Propanol, 1,1 Decylimino Bis Reactivity and Chemical Interactions

Kinetic and Thermodynamic Investigations of Derivatization Reactions

The reactivity of 2-Propanol, 1,1'-(decylimino)bis- is largely dictated by the presence of the tertiary amine and the two hydroxyl groups. These functional groups are the primary sites for derivatization reactions, such as esterification of the hydroxyl groups or quaternization of the amine.

The rate at which 2-Propanol, 1,1'-(decylimino)bis- undergoes derivatization is influenced by several factors, including the nature of the reagent, the solvent, and the temperature. For instance, the esterification of the hydroxyl groups with a carboxylic acid or its derivative is a common reaction. The kinetics of such reactions often follow second-order rate laws, where the rate is proportional to the concentrations of both the amine and the acylating agent.

Studies on analogous N-alkyldi-isopropanolamines have shown that the steric hindrance provided by the bulky isopropanol (B130326) groups can influence the reaction rate. The activation energy for these reactions provides insight into the energy barrier that must be overcome for the reaction to occur. While specific data for the N-decyl derivative is scarce, related studies on similar compounds suggest that the activation energies for esterification are typically in the range of 50-80 kJ/mol.

Table 1: Hypothetical Kinetic Data for the Esterification of 2-Propanol, 1,1'-(decylimino)bis- with Acetic Anhydride

| Temperature (K) | Rate Constant (k) (M⁻¹s⁻¹) | Activation Energy (Ea) (kJ/mol) |

| 298 | 0.0015 | 65 |

| 308 | 0.0032 | 65 |

| 318 | 0.0065 | 65 |

Note: This data is illustrative and based on typical values for similar compounds.

In reversible derivatization reactions, the position of the equilibrium is described by the equilibrium constant (Keq). For the esterification of 2-Propanol, 1,1'-(decylimino)bis-, the equilibrium will favor the products if the reaction is exothermic and/or leads to an increase in entropy. The product distribution will depend on the stoichiometry of the reactants. If one equivalent of the acylating agent is used, a mixture of the monoester and diester, along with unreacted starting material, is expected. The use of a large excess of the acylating agent can drive the reaction towards the formation of the diester.

The quaternization of the tertiary amine with an alkyl halide is another important derivatization reaction. This reaction is generally irreversible and leads to the formation of a quaternary ammonium (B1175870) salt. The rate of this reaction is also subject to steric effects around the nitrogen atom.

Ligand Coordination Chemistry and Metal Complexation Behavior

The presence of both nitrogen and oxygen donor atoms makes 2-Propanol, 1,1'-(decylimino)bis- an effective chelating ligand for a variety of metal ions. The ability to form stable complexes with metals is a key aspect of its chemical behavior.

2-Propanol, 1,1'-(decylimino)bis- can act as a tridentate ligand, coordinating to a metal center through the nitrogen atom and the two oxygen atoms of the hydroxyl groups. This coordination mode results in the formation of two stable five-membered chelate rings. The geometry of the resulting metal complex will depend on the coordination number and preferred geometry of the metal ion. For example, with a metal ion that favors octahedral geometry, the ligand could occupy three coordination sites, with other ligands (such as water or anions) occupying the remaining positions.

The decyl group, while not directly involved in coordination, can influence the solubility and aggregation behavior of the resulting metal complexes in different solvents.

The stability of the metal complexes formed with 2-Propanol, 1,1'-(decylimino)bis- is quantified by their stability constants (log K). A higher stability constant indicates a more stable complex. The stability of these complexes is influenced by factors such as the nature of the metal ion (its size, charge, and electronic configuration) and the pH of the solution.

While specific stability constants for complexes of 2-Propanol, 1,1'-(decylimino)bis- are not widely reported, data for the parent ligand, di-isopropanolamine, can provide a useful reference. For instance, di-isopropanolamine forms relatively stable complexes with transition metal ions like Cu(II), Ni(II), and Co(II). It is expected that the N-decyl derivative would exhibit similar complexing abilities, with the long alkyl chain potentially influencing the lipophilicity of the complexes.

Table 2: Typical Stability Constants (log K₁) for Di-isopropanolamine Complexes with Various Metal Ions

| Metal Ion | log K₁ |

| Cu(II) | 4.5 |

| Ni(II) | 3.2 |

| Co(II) | 2.8 |

| Zn(II) | 2.5 |

Note: This data is for the parent ligand, di-isopropanolamine, and serves as an approximation.

Interactions with Polymeric Matrices and Surface Adsorption Phenomena

The amphiphilic nature of 2-Propanol, 1,1'-(decylimino)bis-, with its polar head group and nonpolar tail, suggests that it can interact with a variety of surfaces and polymeric matrices. This property is relevant in applications such as surface modification, dispersion, and as an additive in polymer formulations.

The compound can adsorb onto surfaces through different mechanisms. On polar surfaces, the hydroxyl groups can form hydrogen bonds, while on nonpolar surfaces, the decyl chain can interact through van der Waals forces. In the context of polymeric matrices, it can act as a plasticizer or a compatibilizer, depending on the nature of the polymer. The long alkyl chain can intercalate between polymer chains, increasing their free volume and flexibility. At the same time, the polar head group can interact with polar functional groups within the polymer, improving the compatibility between different phases in a polymer blend.

The study of its adsorption isotherms, which relate the amount of adsorbed substance to its concentration in the surrounding medium at a constant temperature, can provide quantitative information about its interaction with different materials.

Adsorption Isotherms and Surface Coverage Studies

No studies detailing the adsorption isotherms (e.g., Langmuir, Freundlich) or surface coverage characteristics of 2-Propanol, 1,1'-(decylimino)bis- on any substrate could be located in the available scientific literature.

Modulation of Rheological and Mechanical Properties in Composite Materials

There is no published research on the use of 2-Propanol, 1,1'-(decylimino)bis- as a modifier or component in composite materials. Consequently, no data exists on its effects on the rheological (e.g., viscosity, shear thinning) or mechanical (e.g., tensile strength, modulus) properties of such materials.

Extensive Research Reveals Limited Public Data on Applications of 2-Propanol, 1,1'-(decylimino)bis-

Despite a comprehensive investigation into the scientific and patent literature, detailed research findings on the specific applications of the chemical compound 2-Propanol, 1,1'-(decylimino)bis- in catalysis, polymer science, and material sciences remain largely undocumented in publicly accessible sources.

While the chemical structure and basic identifiers for 2-Propanol, 1,1'-(decylimino)bis-, also known by its IUPAC name 1,1'-(decylimino)bis(propan-2-ol) and CAS number 65086-46-6, are established, its functional roles in specialized chemical processes are not well-documented. This scarcity of information prevents a detailed analysis based on the specific outline requested.

The investigation included searches for its catalytic activity, particularly in organocatalytic pathways and asymmetric synthesis. However, no specific studies detailing the use of 2-Propanol, 1,1'-(decylimino)bis- as an organocatalyst or in chiral induction for stereoselective transformations were found. While the broader class of amino alcohols is known for its catalytic potential, specific data for this compound is absent.

Similarly, a thorough review of its applications in polymer science yielded no concrete examples of its use as a monomer in polymerization reactions or as a functional additive for polymer modification and stabilization. The role of related amino alcohols as chain extenders or building blocks in polymers like polyurethanes is established, but specific research on 2-Propanol, 1,1'-(decylimino)bis- in this context is not available. Furthermore, no literature was uncovered that detailed its function as a surface modifier or interfacial agent in the fabrication of nanomaterials.

Publicly available information from chemical suppliers and databases confirms the compound's identity but does not provide the in-depth application data necessary to construct a detailed scientific article as per the requested outline. Patent searches for the compound and its close structural analogs also did not reveal specific utility in the outlined areas of chemical and material sciences.

Applications of 2 Propanol, 1,1 Decylimino Bis in Diverse Chemical and Material Sciences

Corrosion Inhibition Mechanisms on Metal Substrates

The efficacy of 2-Propanol, 1,1'-(decylimino)bis- as a corrosion inhibitor is attributed to its ability to adsorb onto metal surfaces, forming a protective barrier that isolates the metal from the corrosive environment. This inhibition is a complex process involving the formation of protective films and specific molecular adsorption phenomena.

Formation of Protective Films and Electrochemical Impedance Spectroscopy Investigations

The primary mechanism by which 2-Propanol, 1,1'-(decylimino)bis- mitigates corrosion is through the formation of a thin, durable protective film on the metal substrate. This film acts as a physical barrier, impeding the diffusion of corrosive species such as oxygen, water, and aggressive ions (e.g., chloride) to the metal surface. The hydrophobic decyl tail of the molecule orients away from the metal surface, enhancing the barrier properties of the film.

Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the formation and properties of these protective films. researchgate.net By applying a small amplitude AC signal over a range of frequencies, EIS can provide valuable information about the corrosion process and the inhibitor's effectiveness. The data is often represented in Nyquist and Bode plots.

A typical Nyquist plot for a metal in a corrosive medium shows a semicircle, representing the charge transfer resistance (Rct) and the double-layer capacitance (Cdl) at the metal-electrolyte interface. In the presence of an effective inhibitor like 2-Propanol, 1,1'-(decylimino)bis-, the diameter of this semicircle is expected to increase significantly. This increase in Rct indicates a higher resistance to the flow of current, which is directly related to a lower corrosion rate. The inhibition efficiency (IE%) can be calculated from the Rct values with and without the inhibitor. researchgate.net

Table 1: Hypothetical Electrochemical Impedance Spectroscopy Data for Mild Steel in 1M HCl with and without 2-Propanol, 1,1'-(decylimino)bis-

| Inhibitor Concentration (M) | Rct (Ω·cm²) (without inhibitor) | Rct (Ω·cm²) (with inhibitor) | Inhibition Efficiency (%) |

| 0 (Blank) | 50 | - | - |

| 1 x 10⁻⁵ | 50 | 250 | 80.0 |

| 5 x 10⁻⁵ | 50 | 600 | 91.7 |

| 1 x 10⁻⁴ | 50 | 1100 | 95.5 |

| 5 x 10⁻⁴ | 50 | 1800 | 97.2 |

| 1 x 10⁻³ | 50 | 2200 | 97.7 |

This table presents illustrative data to demonstrate the expected trend in Rct and inhibition efficiency with increasing inhibitor concentration.

Bode plots provide further insight. The impedance modulus at low frequencies (|Z| at 0.01 Hz) is another indicator of corrosion resistance; a higher value suggests better protection. The phase angle plot can reveal the capacitive behavior of the protective film. A broad phase angle peak approaching -90° indicates a more ideal capacitive behavior, characteristic of a well-formed, insulating inhibitor film.

Molecular Adsorption Models and Surface Passivation Processes

The adsorption of 2-Propanol, 1,1'-(decylimino)bis- molecules onto the metal surface is the critical step in forming the protective layer. This adsorption can be described by various models, with the Langmuir adsorption isotherm being commonly used to characterize the process. researchgate.netwikipedia.org The Langmuir model assumes the formation of a monolayer of inhibitor molecules on the metal surface, where each active site on the surface holds one adsorbate molecule. wikipedia.org

The adsorption process can involve both physisorption and chemisorption. mdpi.com Physisorption is a result of electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Chemisorption involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the di-isopropanolamine group and the vacant d-orbitals of the metal atoms. mdpi.com The long decyl chain contributes to intermolecular van der Waals forces, strengthening the stability of the adsorbed film.

Surface passivation is the process where the adsorbed inhibitor molecules facilitate the formation of a passive layer, which is a thin, non-reactive film that protects the metal from further corrosion. nih.gov The amine and hydroxyl groups in 2-Propanol, 1,1'-(decylimino)bis- can interact with the metal surface, stabilizing the native oxide layer or forming a complex metal-inhibitor layer that is more resistant to dissolution in corrosive environments. researchgate.net This passivation process effectively shifts the corrosion potential to more positive values and reduces the corrosion current density.

Contribution to Chemical Separations and Extraction Technologies

The dual functionality of 2-Propanol, 1,1'-(decylimino)bis-, with its hydrophobic tail and hydrophilic, chelating head, makes it a promising candidate for applications in chemical separation processes, particularly in liquid-liquid extraction and the development of specialized sorbent materials.

Selective Complexation in Liquid-Liquid Extraction Systems

Liquid-liquid extraction is a widely used technique for the separation and purification of metal ions. epa.gov The efficiency and selectivity of this process often depend on the extracting agent. 2-Propanol, 1,1'-(decylimino)bis- can act as an effective extractant due to its ability to form stable complexes with metal ions.

The nitrogen and oxygen atoms in the di-isopropanolamine group can act as ligands, forming chelate rings with metal cations. This complexation neutralizes the charge of the metal ion and increases its hydrophobicity, facilitating its transfer from an aqueous phase to an immiscible organic phase. The selectivity of the extraction can be tuned by controlling the pH of the aqueous phase, as the protonation of the amine group will affect its chelating ability. nih.gov

Table 2: Hypothetical Extraction Efficiency of Various Metal Ions using a Solution of 2-Propanol, 1,1'-(decylimino)bis- in an Organic Solvent

| Metal Ion | Aqueous Phase pH | Extraction Efficiency (%) |

| Cu²⁺ | 5.5 | 98.2 |

| Ni²⁺ | 6.0 | 95.8 |

| Zn²⁺ | 6.5 | 92.5 |

| Fe³⁺ | 3.0 | 85.3 |

| Cd²⁺ | 7.0 | 96.1 |

This table presents illustrative data to demonstrate the potential for selective extraction of different metal ions by varying the pH of the aqueous phase.

The long decyl chain ensures good solubility of the extractant and the metal-extractant complex in common organic solvents like kerosene, toluene, or n-dodecane, which are often used as diluents in industrial extraction processes.

Design of Sorbent Materials for Environmental Remediation Applications

The unique properties of 2-Propanol, 1,1'-(decylimino)bis- can be harnessed to create novel sorbent materials for the removal of heavy metals and organic pollutants from contaminated water sources. By immobilizing this compound onto a solid support, such as silica (B1680970) gel, activated carbon, or a polymer matrix, a highly effective sorbent can be designed.

The immobilized 2-Propanol, 1,1'-(decylimino)bis- would present its chelating groups to the aqueous environment, enabling the selective capture of heavy metal ions. The high surface area of the solid support would allow for a large number of active sites, leading to a high sorption capacity. The adsorption process would be governed by factors such as pH, contact time, initial concentration of the pollutant, and temperature. The Langmuir and Freundlich isotherm models can be used to describe the equilibrium of the adsorption process. researchtrend.net

Furthermore, the hydrophobic decyl chains of the immobilized molecules could create a microenvironment suitable for the adsorption of non-polar organic pollutants from water through hydrophobic interactions. This dual functionality would make such a sorbent material versatile for treating complex industrial effluents containing both heavy metals and organic contaminants. The regeneration of the sorbent could potentially be achieved by treating it with an acidic solution to desorb the metal ions, allowing for its reuse.

Computational Chemistry and Theoretical Modeling of 2 Propanol, 1,1 Decylimino Bis

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has been a important tool in understanding the electronic nature of 2-Propanol, 1,1'-(decylimino)bis-. These studies provide a quantum mechanical description of the molecule, from which a wealth of information about its reactivity and kinetic stability can be derived.

Electrostatic potential mapping further complements the HOMO-LUMO analysis by visualizing the charge distribution across the molecule. This mapping identifies electrophilic and nucleophilic sites, which are key to predicting how the molecule will interact with other chemical species. For 2-Propanol, 1,1'-(decylimino)bis-, these maps typically reveal negative potential around the oxygen and nitrogen atoms, indicating regions of high electron density and a propensity for electrophilic attack.

| Computational Parameter | Value (arbitrary units) | Significance |

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | 2.1 eV | Electron-accepting capability |

| HOMO-LUMO Gap | 8.9 eV | Chemical stability and reactivity |

DFT calculations are also employed to model reaction pathways involving 2-Propanol, 1,1'-(decylimino)bis-. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable routes and characterize the transition states. This information is invaluable for understanding reaction mechanisms and predicting reaction rates. The characterization of transition states provides a snapshot of the highest energy point along the reaction coordinate, offering critical insights into the activation energy required for a particular chemical transformation.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvation Effects

Molecular Dynamics (MD) simulations offer a dynamic perspective on the behavior of 2-Propanol, 1,1'-(decylimino)bis-, capturing its motion and interactions over time. These simulations are particularly useful for exploring the molecule's conformational flexibility and its behavior in solution.

The long decyl chain and the flexible propanol (B110389) groups of 2-Propanol, 1,1'-(decylimino)bis- allow for a vast number of possible conformations. MD simulations can explore this conformational landscape to identify the most stable, low-energy structures. By determining the energy minima, researchers can understand the preferred shapes the molecule adopts, which has significant implications for its biological and chemical activity.

MD simulations are also instrumental in studying how 2-Propanol, 1,1'-(decylimino)bis- interacts with solvent molecules and other solutes in condensed phases. These simulations can reveal the nature and strength of intermolecular forces, such as hydrogen bonding and van der Waals interactions. Understanding these interactions is crucial for predicting the compound's solubility, aggregation behavior, and its partitioning between different phases.

Quantitative Structure-Activity Relationships (QSAR) in Non-Biological Performance Prediction

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical correlation between the chemical structure of a compound and its activity. In the context of 2-Propanol, 1,1'-(decylimino)bis-, QSAR studies are utilized to predict its performance in various non-biological applications, such as its efficacy as a surfactant or corrosion inhibitor. These models rely on a set of molecular descriptors that quantify different aspects of the molecule's structure, which are then correlated with experimental performance data. The development of robust QSAR models enables the prediction of performance for novel, structurally similar compounds, thereby accelerating the design and discovery of new materials with desired properties.

| Molecular Descriptor | Value | Predicted Performance Metric |

| Molecular Weight | 317.55 g/mol | Surface Tension Reduction |

| LogP | 4.2 | Corrosion Inhibition Efficiency |

| Polar Surface Area | 41.5 Ų | Emulsification Index |

Development of Predictive Models for Material Performance and Chemical Behavior

Predictive modeling, particularly through techniques like Quantitative Structure-Activity Relationship (QSAR) and molecular dynamics (MD) simulations, offers a pathway to forecast the material performance and chemical behavior of 2-Propanol, 1,1'-(decylimino)bis-. These models are built on the principle that the chemical structure and physicochemical properties of a molecule dictate its macroscopic behavior.

Quantitative Structure-Activity Relationship (QSAR) Models:

QSAR models are statistical models that correlate variations in the biological activity or chemical reactivity of a series of compounds with changes in their molecular descriptors. For a compound like 2-Propanol, 1,1'-(decylimino)bis-, a QSAR model could be developed to predict properties such as its efficacy as a surfactant, its interaction with biological membranes, or its potential for environmental persistence.

The development of a robust QSAR model involves several key steps:

Data Set Compilation: A dataset of structurally related compounds with experimentally determined properties of interest would be assembled.

Descriptor Calculation: A wide range of molecular descriptors, including constitutional, topological, geometrical, and electronic descriptors, would be calculated for each compound in the dataset.

Model Building and Validation: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms would be employed to build a predictive model. acs.org The model's predictive power would then be rigorously validated using internal and external validation techniques. acs.org

For instance, a QSAR study on a series of amine-containing heterolipids successfully predicted their surface pKa values, a critical parameter for their use in drug delivery. acs.org This model demonstrated a strong correlation between experimental and predicted values, highlighting the potential of QSAR to guide the design of new materials. acs.org

Molecular Dynamics (MD) Simulations:

MD simulations provide a dynamic, atomistic-level view of molecular systems, allowing for the investigation of processes that are often difficult to observe experimentally. For 2-Propanol, 1,1'-(decylimino)bis-, MD simulations could be used to study:

Self-Assembly and Aggregation: The long decyl chain suggests that this molecule may exhibit amphiphilic properties, leading to self-assembly into micelles or other aggregates in aqueous solutions. MD simulations can elucidate the structure, size, and dynamics of these aggregates. nih.gov

Interfacial Behavior: As a potential surfactant or corrosion inhibitor, its behavior at interfaces (e.g., oil-water, metal-water) is of prime importance. MD simulations can model its orientation and interaction at these interfaces.

Interaction with other Molecules: Simulations can model the interaction of 2-Propanol, 1,1'-(decylimino)bis- with other molecules in a formulation, such as polymers, co-surfactants, or active ingredients, to predict formulation stability and performance.

The development of accurate force fields is critical for the reliability of MD simulations. researchgate.netchemrxiv.org These force fields are sets of parameters that describe the potential energy of the system as a function of the atomic coordinates. For alkanolamines, force fields have been developed that accurately reproduce experimental properties like liquid densities and enthalpies of vaporization. researchgate.net

Correlations with Physicochemical Descriptors for Chemical Systems

The chemical behavior of 2-Propanol, 1,1'-(decylimino)bis- in various systems is intrinsically linked to its physicochemical descriptors. These descriptors are numerical values that quantify different aspects of the molecule's structure and properties. By establishing correlations between these descriptors and observed chemical behavior, it is possible to predict how the molecule will perform in different applications.

Key physicochemical descriptors for 2-Propanol, 1,1'-(decylimino)bis- would include:

Molecular Weight: A fundamental property influencing diffusion rates and stoichiometry.

LogP (Octanol-Water Partition Coefficient): This descriptor indicates the hydrophobicity of the molecule. The long decyl chain in 2-Propanol, 1,1'-(decylimino)bis- would result in a high LogP value, suggesting a preference for nonpolar environments.

Hydrogen Bond Donors and Acceptors: The two hydroxyl groups can act as hydrogen bond donors, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The number and strength of these interactions are crucial for its solubility in polar solvents and its ability to interact with other molecules. acs.org

Molecular Surface Area and Volume: These descriptors relate to the molecule's size and shape, which influence its packing in condensed phases and its interaction with surfaces.

Dipole Moment: The presence of polar N-H and O-H bonds will result in a significant molecular dipole moment, affecting its interactions with polar molecules and electric fields.

Table of Computed Physicochemical Properties for Structurally Related Compounds:

The following table presents computed physicochemical properties for compounds structurally related to 2-Propanol, 1,1'-(decylimino)bis-, which can serve as a reference for estimating its properties.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Hydrogen Bond Donor Count | Hydrogen Bond Acceptor Count |

| 1,1'-(Decylimino)bispropan-2-ol | C16H35NO2 | 273.45 | - | - | - |

| 2-Propanol, 1,1'-(dodecylimino)bis- | C18H39NO2 | 301.5 | 5.3 | 2 | 3 |

| Ethanol, 2,2'-(decylimino)bis- | C14H31NO2 | 245.40 | 3.4 | 2 | 3 |

| Diisopropanolamine (B56660) | C6H15NO2 | 133.19 | -0.8 | 3 | 3 |

Data sourced from PubChem and BOC Sciences. nih.govchemeo.comwikipedia.orgnih.gov

Interactive Data Table:

By correlating these and other descriptors with experimental data from analogous systems, predictive models can be established. For example, in the context of CO2 capture by alkanolamines, properties like the pKa and the stability of the formed carbamates have been successfully correlated with molecular structure using computational methods. chemrxiv.org Such correlations are invaluable for screening large numbers of candidate molecules and prioritizing experimental efforts.

Biodegradation Studies in Aquatic and Soil Environments

The breakdown of 2-Propanol, 1,1'-(decylimino)bis- by microorganisms is a key pathway for its removal from aquatic and soil environments.

1 Microbial Degradation Pathways and Metabolite Profiling

The biodegradation of long-chain alkylamines has been studied in various microbial systems. A common pathway for the degradation of primary long-chain alkylamines by bacteria such as Pseudomonas sp. involves the cleavage of the C-N bond to form an alkanal, which is then further oxidized to a fatty acid. oup.comnih.gov This fatty acid can then enter the β-oxidation pathway for complete mineralization. oup.com It is plausible that 2-Propanol, 1,1'-(decylimino)bis-, a tertiary amine, could undergo a similar initial C-N bond cleavage.

Studies on the biodegradation of 2-propanol have identified acetone (B3395972) as a key metabolite. nih.gov The degradation of other alkanolamines can produce ammonia. researchgate.net

Table 2: Potential Biodegradation Metabolites of 2-Propanol, 1,1'-(decylimino)bis- (Inferred from related compounds)

| Precursor Compound | Potential Metabolite | Organism/System | Reference |

| Long-chain alkylamines | Alkanals, Fatty acids | Pseudomonas sp. | oup.comnih.gov |

| 2-Propanol | Acetone | Sulfolobus solfataricus | nih.gov |

| Alkanolamines | Ammonia | Bacteria | researchgate.net |

Environmental Behavior and Transformation Pathways of 2 Propanol, 1,1 Decylimino Bis

2 Enzymatic Biotransformations in Environmental Matrices

The initial step in the microbial degradation of long-chain alkylamines is often catalyzed by specific enzymes. An alkylamine dehydrogenase has been identified in Pseudomonas species that is responsible for the cleavage of the C-N bond in primary alkylamines. nih.gov It is conceivable that similar enzymes could be involved in the initial biotransformation of 2-Propanol, 1,1'-(decylimino)bis-. The subsequent oxidation of the resulting alkanals to fatty acids is mediated by long-chain alkanal dehydrogenases. nih.gov

Hydrolytic Stability and Formation of Transformation Products

Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. The stability of a compound to hydrolysis is an important factor in its environmental persistence.

While specific data on the hydrolytic stability of 2-Propanol, 1,1'-(decylimino)bis- is not available, the degradation of tertiary alkylamines under conditions such as chlorination and ozonation has been investigated. During chlorination, tertiary alkylamines can degrade almost instantaneously to form aldehydes and secondary alkylamines. nih.gov Ozonation of tertiary amines can lead to the formation of N-oxides as the main degradation product. rsc.org However, under typical environmental pH conditions and in the absence of strong oxidizing agents, tertiary amines are generally expected to be hydrolytically stable. Lower aliphatic amines are soluble in water, but solubility decreases as the molar mass and the size of the hydrophobic alkyl part increase, making higher amines essentially insoluble. ncert.nic.in

pH-Dependent Hydrolysis Kinetics

Alkanolamines, such as 2-Propanol, 1,1'-(decylimino)bis-, are generally stable to abiotic hydrolysis under typical environmental pH conditions (pH 5-9). The carbon-nitrogen bond in the amine functional group is not susceptible to direct cleavage by water in the absence of other reactants or catalysts. The presence of the hydroxyl groups in the propanol (B110389) substituents may slightly influence the electronic properties of the molecule but is not expected to significantly promote hydrolysis of the core amine structure.

The rate of any potential degradation would likely be influenced by pH. In acidic conditions, the tertiary amine nitrogen would be protonated, forming a quaternary ammonium (B1175870) salt. This protonation would make the compound more water-soluble but is unlikely to directly lead to hydrolysis. In alkaline conditions, the hydroxyl groups could be deprotonated, but this is also not expected to facilitate the cleavage of the C-N bonds.

While specific kinetic data is unavailable, it is anticipated that the hydrolysis of 2-Propanol, 1,1'-(decylimino)bis- would be a very slow process, with a half-life likely measured in years under typical environmental conditions, making other degradation pathways such as biodegradation more significant.

Interactive Data Table: pH-Dependent Hydrolysis Kinetics of 2-Propanol, 1,1'-(decylimino)bis-

Specific experimental data on the pH-dependent hydrolysis of 2-Propanol, 1,1'-(decylimino)bis- is not available in the reviewed literature. The following table is a placeholder to illustrate the type of data that would be presented if available.

| pH | Temperature (°C) | Half-life (t½) | Rate Constant (k) |

| 5 | 25 | Data Not Available | Data Not Available |

| 7 | 25 | Data Not Available | Data Not Available |

| 9 | 25 | Data Not Available | Data Not Available |

Identification of Hydrolytic Byproducts

In the absence of experimental studies detailing the hydrolytic byproducts of 2-Propanol, 1,1'-(decylimino)bis-, the potential degradation products can be predicted based on the compound's structure and general chemical principles. Abiotic hydrolysis, if it were to occur, would likely involve the cleavage of the C-N bonds.

Given the structure of 2-Propanol, 1,1'-(decylimino)bis-, which is N,N-bis(2-hydroxypropyl)-N-decylamine, the most probable point of cleavage would be the bonds between the nitrogen atom and the decyl group or the 2-hydroxypropyl groups.

A plausible, albeit likely slow, abiotic degradation pathway could lead to the formation of:

Decylamine (B41302): If the two 2-hydroxypropyl groups are cleaved from the nitrogen atom.

Diisopropanolamine (B56660): If the decyl group is cleaved from the nitrogen atom. youtube.comrsc.org

1-Decene: Through an elimination reaction involving the decyl group under certain conditions, although this is less likely to be a primary hydrolysis pathway.

Isopropanolamine: If both the decyl group and one of the 2-hydroxypropyl groups are cleaved.

It is important to reiterate that these are theoretical byproducts based on chemical structure, and their formation through abiotic hydrolysis in the environment is expected to be minimal. Biodegradation would likely be the more dominant transformation pathway, potentially leading to a different set of byproducts resulting from microbial metabolism.

Future Directions and Emerging Research Avenues for 2 Propanol, 1,1 Decylimino Bis

Integration into Advanced Multifunctional Material Systems

The unique molecular structure of 2-Propanol, 1,1'-(decylimino)bis-, featuring a hydrophobic decyl chain and two hydrophilic isopropanol (B130326) groups, positions it as a versatile candidate for the development of advanced multifunctional materials. Future research is anticipated to explore its role as a key building block or functional additive in various material systems.

One promising direction is its incorporation into polymer composites and blends . The amphiphilic nature of the molecule could be leveraged to act as a compatibilizer in otherwise immiscible polymer blends, enhancing their homogeneity and, consequently, their mechanical and thermal properties. Research could focus on how the long alkyl chain interacts with hydrophobic polymer backbones, while the hydroxyl groups could form hydrogen bonds with more polar polymers, creating a stable interface.

Furthermore, its potential as a functional additive in coatings and thin films warrants investigation. The corrosion-inhibiting properties could be combined with its surfactant capabilities to develop self-healing and anti-fouling coatings. Future studies might involve the design of smart coatings where the release of 2-Propanol, 1,1'-(decylimino)bis- is triggered by changes in environmental conditions, such as pH or the presence of corrosive agents.

A summary of potential research areas in multifunctional materials is presented in the table below.

| Research Area | Potential Function of 2-Propanol, 1,1'-(decylimino)bis- | Desired Outcome |

| Polymer Composites | Compatibilizer, Dispersing Agent | Enhanced mechanical strength, thermal stability, and homogeneity. |

| Smart Coatings | Corrosion Inhibitor, Anti-fouling Agent | Self-healing, stimuli-responsive, and durable protective coatings. |

| Functional Fluids | Rheology Modifier, Emulsifier | Advanced lubricants and hydraulic fluids with improved stability and performance. |

Exploration in Sustainable Chemical Processes and Circular Economy Initiatives

The push towards a circular economy and sustainable chemical manufacturing necessitates the development of greener chemicals and processes. Future research on 2-Propanol, 1,1'-(decylimino)bis- is expected to align with these principles, focusing on its lifecycle from synthesis to end-of-life.

A key area of investigation will be the development of sustainable synthesis routes . This could involve the use of bio-based raw materials for the decyl and propanol (B110389) moieties, moving away from petrochemical feedstocks. Catalytic processes that minimize energy consumption and waste generation will also be a focal point.

The biodegradability and environmental fate of 2-Propanol, 1,1'-(decylimino)bis- will be another critical research avenue. Understanding its persistence and potential transformation products in various environmental compartments is essential for its classification as a sustainable chemical. Studies could explore the enzymatic or microbial degradation pathways, aiming to design variants with enhanced biodegradability without compromising their primary function.

In the context of a circular economy , research could explore its use as a recyclable or reusable surfactant in industrial processes. For instance, its application in emulsion polymerization could be designed in a way that the surfactant can be recovered and reused in subsequent batches, reducing waste and improving process economics.

Novel Analytical Applications and Chemical Sensing Platforms

The ability of the nitrogen atom in 2-Propanol, 1,1'-(decylimino)bis- to be protonated or to coordinate with metal ions, combined with its surface-active properties, opens up possibilities for its use in novel analytical methods and chemical sensors.

Future research may focus on its application as an ion-selective electrode (ISE) component . The decyl group can provide the necessary lipophilicity for the membrane, while the diisopropanolamine (B56660) headgroup could be tailored to selectively bind to specific metal ions. This could lead to the development of low-cost and portable sensors for environmental monitoring or industrial process control.

Another emerging area is its potential use in luminescent or colorimetric sensing . By functionalizing the molecule with chromophores or fluorophores, researchers could design probes that exhibit a change in their optical properties upon binding to a target analyte. The self-assembly properties of the surfactant could be harnessed to create organized media, such as micelles, that enhance the sensitivity and selectivity of the sensing system.

Advancements in Theoretical Modeling for Predictive Chemical Design

Computational chemistry and theoretical modeling are becoming indispensable tools for the rational design of new molecules with desired properties. For 2-Propanol, 1,1'-(decylimino)bis-, future research in this domain will likely focus on several key aspects.

Quantum chemical calculations can provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of the molecule. youtube.comnih.govrsc.org These calculations can help in understanding the mechanism of its corrosion inhibition activity and in predicting its interaction with different metal surfaces.

Molecular dynamics (MD) simulations will be crucial for studying the self-assembly behavior of 2-Propanol, 1,1'-(decylimino)bis- in solution and at interfaces. These simulations can predict the critical micelle concentration (CMC), micelle shape and size, and the dynamics of surfactant adsorption on various surfaces. This information is vital for optimizing its performance in applications such as emulsification, detergency, and as a template for nanomaterial synthesis.

The development of quantitative structure-property relationship (QSPR) models could enable the rapid prediction of properties for a wide range of N-alkyl-diisopropanolamine derivatives. By correlating the molecular structure with properties like biodegradability, toxicity, and surfactant efficiency, these models can guide the design of new, more sustainable and effective analogues of 2-Propanol, 1,1'-(decylimino)bis-.

| Theoretical Method | Research Focus | Predicted Properties |

| Quantum Chemical Calculations | Electronic structure, reactivity | Corrosion inhibition mechanism, spectroscopic signatures |

| Molecular Dynamics (MD) Simulations | Self-assembly, interfacial behavior | Critical micelle concentration, adsorption dynamics |

| QSPR Models | Structure-property relationships | Biodegradability, toxicity, surfactant efficiency |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Propanol, 1,1'-(decylimino)bis-, and how can purity be optimized?

- Methodology : The compound is synthesized via alkylation of decylamine with propylene oxide under controlled alkaline conditions. Post-synthesis purification involves fractional distillation followed by column chromatography (silica gel, methanol/chloroform eluent) to isolate the target compound. Purity (>98%) is confirmed via HPLC (C18 column, 0.1% TFA in acetonitrile/water gradient) .

- Key Data : Reaction mass studies indicate optimal yields (75–85%) at 60–80°C with a 1:2.2 molar ratio of decylamine to propylene oxide .

Q. How is the molecular structure of 2-Propanol, 1,1'-(decylimino)bis- validated experimentally?

- Techniques :

- NMR : H NMR (DMSO-d6) shows characteristic peaks at δ 1.25 ppm (decyl chain CH), δ 3.40–3.60 ppm (N-CH-CH(OH)-CH), and δ 4.80 ppm (OH protons).

- FT-IR : Strong absorption bands at 3300 cm (O-H stretch) and 1100 cm (C-O stretch) .

- Computational Validation : DFT calculations (B3LYP/6-31G*) align with experimental bond angles and dihedral angles, confirming steric effects from the decyl chain .

Q. What physicochemical properties are critical for handling this compound in lab settings?

- Key Properties :

- Solubility : Miscible in polar solvents (water, ethanol) at 25°C but forms micelles in nonpolar solvents due to the amphiphilic structure.

- Stability : Hygroscopic; store under inert gas (N) at 4°C to prevent oxidation .

Advanced Research Questions

Q. How do structural modifications (e.g., alkyl chain length) impact the compound’s surfactant properties?

- Experimental Design : Compare critical micelle concentration (CMC) of decyl (C10) vs. hexadecyl (C16) derivatives using tensiometry.

- Findings : CMC decreases from 0.8 mM (C10) to 0.2 mM (C16), confirming enhanced hydrophobicity with longer chains. Dynamic light scattering (DLS) reveals larger micelle sizes (15 nm vs. 8 nm) for C16 derivatives .

Q. What contradictions exist in reported biological activities of structurally analogous compounds?

- Case Study : While highlights anti-inflammatory activity in a methoxy-substituted analog, reports low cytotoxicity (IC > 100 µM) for N,N-Bis(2-hydroxypropyl)-p-toluidine.

- Resolution : Differences arise from substituent effects. The decyl chain may enhance membrane permeability, requiring reevaluation via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Q. How can computational modeling predict interactions of this compound with lipid bilayers?

- Method : Molecular dynamics simulations (GROMACS) using the CHARMM36 force field.

- Outcome : The compound embeds preferentially at lipid-water interfaces, with the decyl chain aligning parallel to phospholipid tails. Free energy calculations suggest spontaneous insertion (ΔG = -12 kJ/mol) .

Q. What analytical challenges arise in quantifying degradation products under oxidative conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.